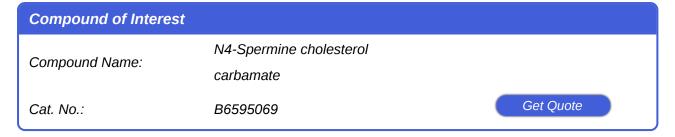


N4-Spermine Cholesterol Carbamate: A Technical Guide to Non-Viral Gene Delivery

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N4-Spermine cholesterol carbamate**, a cationic lipid at the forefront of non-viral gene delivery systems. This document details its synthesis, formulation into liposomes, and application in transfecting cells with nucleic acids such as plasmid DNA and siRNA. The guide includes structured data on its performance, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Concepts: Structure and Formulation

N4-Spermine cholesterol carbamate, also known as GL67, is a multivalent ionizable cationic lipid.[1] Its structure consists of a naturally occurring polyamine, spermine, conjugated to a cholesterol backbone through a carbamate linker.[1][2] This amphiphilic molecule possesses a hydrophobic cholesterol domain and a hydrophilic spermine headgroup, allowing it to self-assemble and interact with nucleic acids.[1]

For gene delivery, **N4-Spermine cholesterol carbamate** is typically formulated into liposomes, often in combination with neutral helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and sometimes with other cationic lipids like 3β -[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol).[1] The cationic nature of the liposomes facilitates the condensation of negatively charged nucleic acids to form lipoplexes,



which can then be introduced to cells. The inclusion of cholesterol is known to stabilize cationic lipidic membrane structures, which can improve transfection activity in the presence of serum.

Quantitative Performance Data

The efficacy of **N4-Spermine cholesterol carbamate**-based liposomes has been evaluated across various parameters, including particle size, zeta potential, and transfection efficiency. The following tables summarize key quantitative data from published studies.

Formulation	Particle Size (nm)	Zeta Potential (mV)	Reference
N4-Spermine cholesterol carbamate:DOPE	1091	Not Reported	[3]
Spermine polar head- Lysine-C12,16:DOPE	760.5	Not Reported	[3]
Spermine polar head- Hydroxy-linker:DOPE	1584	Not Reported	[3]
Spermine polar head- Longer tail:DOPE	436.5	Not Reported	[3]

Table 1: Physicochemical Properties of Spermine-Based Cationic Liposomes. The particle size of liposomes can be influenced by the specific structure of the cationic lipid and the formulation method.



Cell Line	Transfectio n Agent	Reporter Gene	Transfectio n Efficiency	Cytotoxicity	Reference
HEK293	N4-Spermine cholesterol carbamate:D OPE	pDNA, siRNA	Significantly higher than Lipofectamin e 2000	Low	[2]
HeLa	Sper-Ahx- Chol:DOPE	pDNA	Greater than Lipofectamin e 3000 (with/without serum)	Low	[4][5]
HEK293T	Sper-His- Chol:DOPE & Sper-Ahx- Chol:DOPE	pDNA	Higher than Lipofectamin e 3000 (in 40% serum)	Low	[4][5]
A549	GL67:DC- Chol:DOPE	siRNA	Efficient delivery into human lung cancer cells	Not detailed	[1]
OVCAR-3	Spermine- condensed DNA with fusogenic phospholipids	pDNA	Same order of magnitude as cationic lipoplexes	Less toxic	

Table 2: In Vitro Transfection Efficiency and Cytotoxicity. **N4-Spermine cholesterol carbamate**-based formulations have demonstrated high transfection efficiencies in a variety of cell lines, often outperforming commercial reagents, especially in the presence of serum.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cholesteryl polyamine carbamates, preparation of liposomes, and key in vitro assays.



Synthesis of Cholesteryl Polyamine Carbamates

The synthesis of **N4-Spermine cholesterol carbamate** involves the conjugation of spermine to a cholesterol backbone. While the exact, proprietary synthesis protocol for GL67 is not publicly available, a general and representative method can be derived from the synthesis of similar cholesteryl polyamine carbamates.[6][7][8][9] This typically involves an orthogonal protection strategy for the polyamine's amino groups.

Materials:

- Cholesterol
- Spermine
- Trifluoroacetyl and Boc-protecting groups
- Organic solvents (e.g., Chloroform, Methanol, DMF)
- Reagents for carbamate linkage formation (e.g., phosgene derivatives)
- · Reagents for deprotection

Protocol:

- Orthogonal Protection of Spermine: Protect the primary and secondary amino groups of spermine using trifluoroacetyl and Boc-protecting groups to allow for regioselective reaction.
 [6][7][9]
- Activation of Cholesterol: Activate the cholesterol hydroxyl group for reaction, for example, by converting it to a chloroformate.
- Carbamate Linkage Formation: React the activated cholesterol with the selectively deprotected amino group of the protected spermine to form the carbamate linkage.
- Deprotection: Remove the remaining protecting groups from the spermine moiety to yield the final N4-Spermine cholesterol carbamate.



- Purification: Purify the final product using chromatography techniques (e.g., column chromatography).
- Characterization: Confirm the structure and purity of the synthesized compound using techniques like 1H and 13C NMR spectroscopy and mass spectrometry.[6][7][9]

Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the formation of unilamellar liposomes containing **N4-Spermine cholesterol carbamate** and a helper lipid (e.g., DOPE).

Materials:

- N4-Spermine cholesterol carbamate
- DOPE (or other helper lipid)
- · Chloroform or a chloroform:methanol mixture
- Aqueous buffer (e.g., sterile water, PBS)
- Rotary evaporator
- Vacuum pump
- · Water bath sonicator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

- Lipid Film Formation:
 - Dissolve N4-Spermine cholesterol carbamate and DOPE in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.



- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[10]
- Dry the lipid film under vacuum for several hours to overnight to remove any residual solvent.

Hydration:

- Hydrate the dry lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.[10]
- Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[11]
- Sizing by Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 [12]
 - Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a liposome extruder. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

In Vitro Transfection

This protocol outlines the general steps for transfecting cells in culture with lipoplexes formed from **N4-Spermine cholesterol carbamate** liposomes and plasmid DNA.

Materials:

- Prepared N4-Spermine cholesterol carbamate: DOPE liposomes
- Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)
- Serum-free cell culture medium (e.g., Opti-MEM)
- Complete cell culture medium



· Cells seeded in a multi-well plate

Protocol:

- Cell Seeding: Seed the target cells in a multi-well plate and allow them to attach and reach the desired confluency (typically 70-80%).
- Lipoplex Formation:
 - Dilute the plasmid DNA in a serum-free medium.
 - In a separate tube, dilute the liposome suspension in a serum-free medium.
 - Combine the diluted DNA and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter to optimize.
- Transfection:
 - Remove the culture medium from the cells and wash with PBS if necessary.
 - Add the lipoplex-containing medium to the cells.
 - Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a
 CO2 incubator.
- Post-Transfection:
 - After the incubation period, remove the transfection medium and replace it with a fresh,
 complete culture medium.
 - Incubate the cells for an additional 24-72 hours to allow for gene expression.
- Analysis: Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assay (MTT Assay)



The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

- Cells seeded in a 96-well plate
- Lipoplexes at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

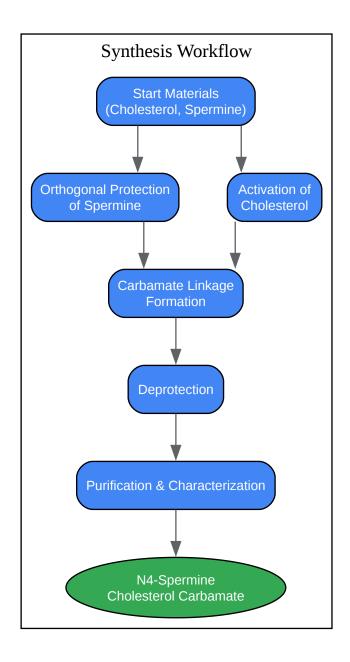
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Expose the cells to different concentrations of the N4-Spermine cholesterol
 carbamate lipoplexes for a specified duration (e.g., 24 hours). Include untreated cells as a
 control.
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. [13]
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[14]
- Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizations: Workflows and Pathways



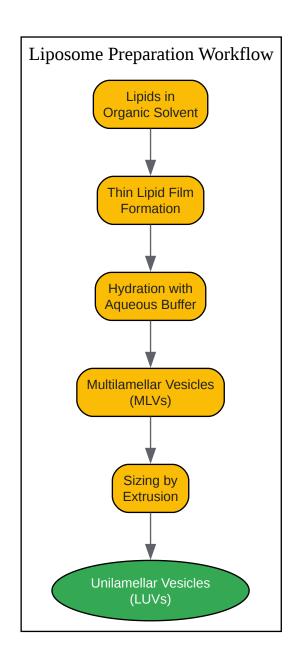
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed cellular uptake pathway.



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Caption: Synthesis of N4-Spermine Cholesterol Carbamate.

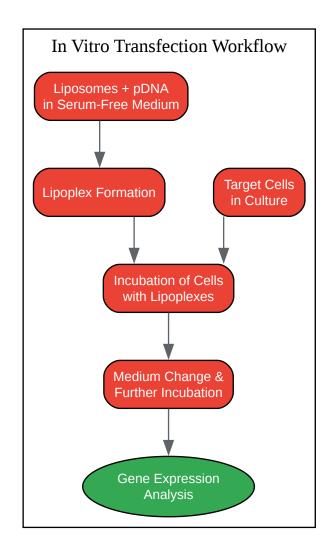




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Caption: Liposome Preparation via Thin-Film Hydration.

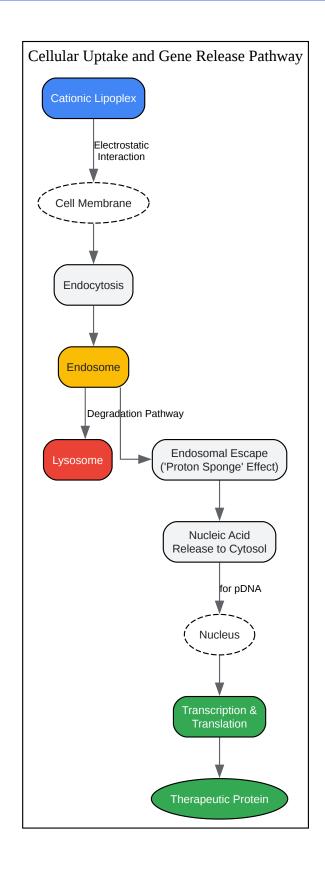




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Caption: General Workflow for In Vitro Transfection.





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Caption: Proposed Cellular Uptake and Endosomal Escape.



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